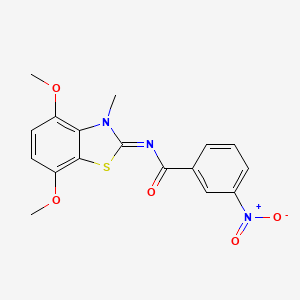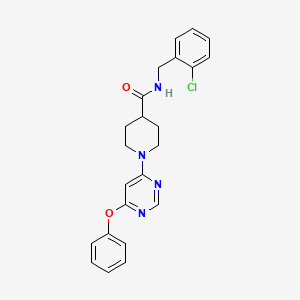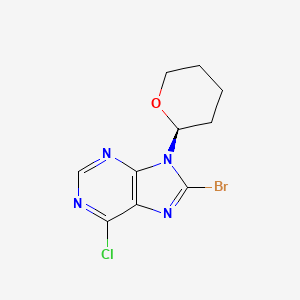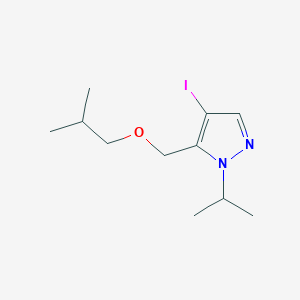
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
The compound N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry. The presence of nitro and methoxy substituents suggests potential for biological activity, and such compounds are often explored for their pharmacological properties.
Synthesis Analysis
The synthesis of related benzothiazole derivatives involves nitration reactions and oxidative cyclization. For instance, nitration of 2-aryl-4,7-dimethoxybenzothiazoles produces nitrobenzothiazoles, which can be further modified through cyclization of nitrothiobenzanilides . Although the exact synthesis of N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The substitution pattern on the rings can significantly influence the electronic properties and steric hindrance, which in turn affects the reactivity and interaction with biological targets. The dimethoxy and nitro groups are likely to impact the electron distribution within the molecule .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including ring-closure reactions and reductions. For example, N-(3,4-dimethoxyphenylthiomethyl)-2-nitrobenzamide derivatives can be cyclized to form benzothiazine derivatives, which upon reduction yield aminophenyl benzothiazines . These reactions demonstrate the versatility of benzothiazole chemistry and the potential for generating diverse analogues.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives like N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide are influenced by their functional groups. Nitro groups are electron-withdrawing and can affect the compound's acidity, reduction potential, and reactivity under hypoxic conditions . Methoxy groups are electron-donating, which can impact the compound's solubility and reactivity. The overall properties of such compounds are crucial for their biological activity and pharmacokinetic profile.
Applications De Recherche Scientifique
Thiazolide-Induced Apoptosis in Colorectal Tumor Cells
Thiazolides, including compounds related to benzothiazole derivatives, have demonstrated potential in inducing apoptosis in colorectal tumor cells. These compounds interact with glutathione S-transferase of class Pi 1 (GSTP1), a detoxification enzyme frequently overexpressed in various tumors, including colon carcinomas. This interaction is crucial for the induction of cell death, indicating that benzothiazole derivatives could play a significant role in cancer research, especially for therapies targeting GSTP1 expression and enzymatic activity (Brockmann et al., 2014).
Hypoxia-Selective Antitumor Agents
Regioisomers of hypoxia-selective cytotoxins, which are structural analogs to the mentioned benzothiazole derivative, have been synthesized and evaluated for their cell cytotoxicity under hypoxic conditions. Such compounds show promise in targeting hypoxic tumor cells, a common feature of solid tumors that makes them resistant to conventional therapies. This line of research could lead to the development of more effective cancer treatments targeting hypoxic cells (Palmer et al., 1996).
Synthesis of Quinazolino-Benzothiazine Derivatives
The synthesis of quinazolino-1,3-benzothiazine derivatives showcases the versatility of benzothiazole compounds in creating new heterocyclic ring systems. These compounds have potential applications in developing new pharmaceuticals and exploring biological activities related to their novel structures (Szabo et al., 1992).
Electrochemical Behaviors of Benzoxazole Compounds
Benzoxazole derivatives, closely related to benzothiazole compounds, have been studied for their electrochemical properties. Understanding these properties can lead to applications in developing electrochemical sensors and other devices requiring specific electrochemical behaviors for detecting or measuring biological and chemical substances (Zeybek et al., 2009).
Novel Sigma-2 Receptor Probes
Compounds structurally related to benzothiazoles have been developed as sigma-2 receptor probes, indicating the potential of benzothiazole derivatives in neuropharmacology and the development of diagnostic tools for neurological diseases. These probes can help in understanding the role of sigma-2 receptors in various physiological and pathological processes (Xu et al., 2005).
Propriétés
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-19-14-12(24-2)7-8-13(25-3)15(14)26-17(19)18-16(21)10-5-4-6-11(9-10)20(22)23/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSODIBXXDHOFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490575.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2490579.png)
![6-(4-Chlorophenyl)-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2490580.png)

![N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490583.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2490584.png)

![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)
![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)

